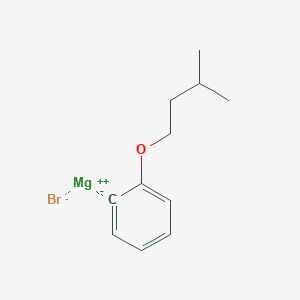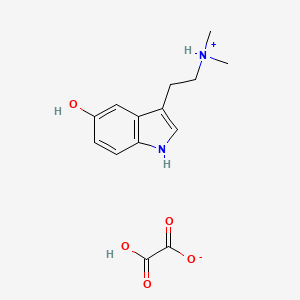
1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate, also known as bufotenin bioxalate, is a naturally occurring tryptamine derivative. This compound is found in various species of plants and animals, including certain toads and mushrooms.
Preparation Methods
The synthesis of 1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate typically involves several steps. One common synthetic route starts with the precursor 3-(2-(dimethylamino)ethyl)-1H-indole-5-ol. This compound can be synthesized through a series of reactions, including the alkylation of indole derivatives with dimethylaminoethyl halides. The bioxalate salt is then formed by reacting the free base with oxalic acid .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives and indole-based compounds.
Biology: Studies have explored its role in neurotransmission and its interactions with serotonin receptors.
Medicine: Research has investigated its potential therapeutic effects, including its psychoactive properties and possible use in treating mental health disorders.
Industry: It may be used in the development of new pharmaceuticals and chemical products .
Mechanism of Action
The primary mechanism of action for 1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate involves its interaction with serotonin receptors in the brain. It acts as a potent agonist at the 5-HT2A receptor, which is associated with its psychoactive effects. Additionally, it binds to other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT3. These interactions influence neurotransmission and can lead to altered perception, mood, and cognition .
Comparison with Similar Compounds
1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate is similar to other tryptamine derivatives, such as:
Psilocin: Another naturally occurring tryptamine with psychoactive properties, found in certain mushrooms.
Psilocybin: A prodrug of psilocin, also found in mushrooms, known for its psychedelic effects.
5-MeO-DMT: A potent psychoactive compound found in various plants and animals.
Compared to these compounds, this compound is unique due to its specific structure and the presence of the bioxalate salt, which may influence its solubility and bioavailability .
Properties
CAS No. |
4382-50-7 |
|---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C12H16N2O.C2H2O4/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;3-1(4)2(5)6/h3-4,7-8,13,15H,5-6H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
DYESHNNFAFXIKV-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


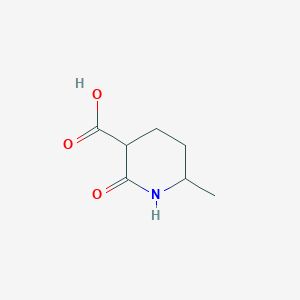
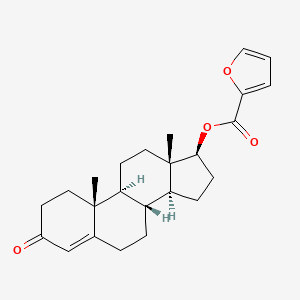
![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)
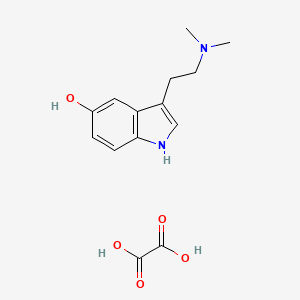
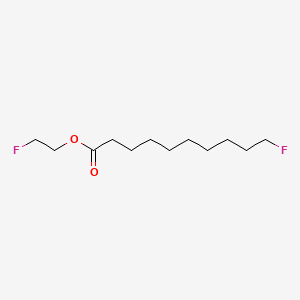
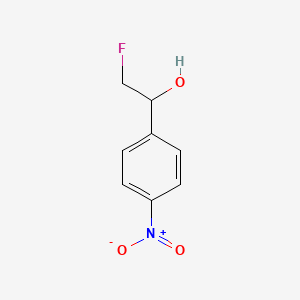
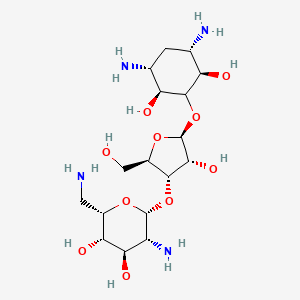
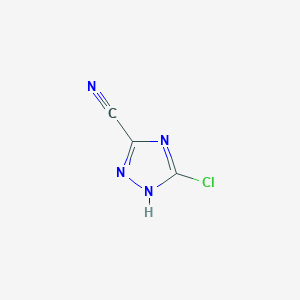
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)

![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
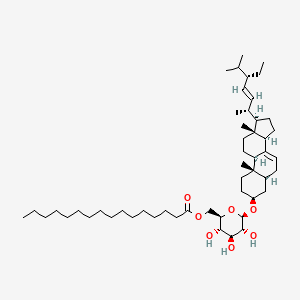
![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)
